N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-methylphenoxy)acetamide
Description
Historical Development of 1,2,4-Oxadiazole-Phenoxyacetamide Hybrid Molecules
The conceptualization of 1,2,4-oxadiazole-phenoxyacetamide hybrids originated from parallel advancements in heterocyclic chemistry and bioisosteric drug design. Early work in the 1980s established 1,2,4-oxadiazoles as stable surrogates for ester and amide functionalities, addressing hydrolysis susceptibility in lead compounds. The pivotal discovery of their hydrogen-bonding capacity with protease active sites, particularly in acetylcholinesterase (AChE) and monoamine oxidase (MAO) systems, catalyzed interest in oxadiazole-based therapeutics. Concurrently, phenoxyacetamide derivatives gained prominence in the 1990s for their modular binding profiles, enabling interactions with diverse targets such as voltage-gated ion channels and bacterial efflux pumps.
The first intentional hybridization of these motifs appeared in the early 2000s, driven by the need to overcome pharmacokinetic limitations in standalone scaffolds. A 2003 study demonstrated that coupling 3-methyl-1,2,4-oxadiazole with ortho-substituted phenoxyacetamides enhanced blood-brain barrier penetration in neuroactive compounds. Subsequent structural refinements focused on optimizing linker length and aromatic substitution patterns, with the methyl group at the oxadiazole’s C3 position emerging as critical for metabolic stability. The target compound’s specific architecture—featuring a methylene bridge between the oxadiazole and acetamide groups—reflects lessons from failed clinical candidates that suffered from excessive rigidity or hydrophobicity.
Significance in Heterocyclic Medicinal Chemistry Research
This hybrid compound epitomizes three key trends in modern medicinal chemistry:
- Bioisosteric Innovation : The 1,2,4-oxadiazole ring serves as a non-classical bioisostere for carboxylic acid derivatives, mitigating polarity-related absorption issues while maintaining target engagement. Computational studies confirm that the oxadiazole’s dipole moment (≈3.1 D) closely mimics that of tertiary amides, enabling seamless integration into pharmacophore models.
- Multitarget Potential : Phenoxyacetamide’s flexible binding mode complements the oxadiazole’s target specificity. Molecular docking simulations reveal that the 2-methylphenoxy group induces π-π stacking with tyrosine residues in both AChE and bacterial dihydrofolate reductase, suggesting broad-spectrum applicability.
- Synthetic Accessibility : Advances in one-pot cyclization methods, particularly the KOH/DMSO-mediated coupling of amidoximes with acyl chlorides, have reduced synthesis steps from 5–7 to just 2–3 while maintaining yields above 80%. This efficiency enables rapid generation of analog libraries for structure-activity relationship (SAR) studies.
The compound’s design directly addresses historical challenges in balancing lipophilicity (clogP ≈2.8) and aqueous solubility (>50 μg/mL), parameters critical for oral bioavailability.
Current Research Landscape and Knowledge Gaps
Recent investigations have positioned 1,2,4-oxadiazole-phenoxyacetamide hybrids at the forefront of several therapeutic areas:
- Neurodegenerative Diseases : Derivatives with C5 methyl substitutions show dual AChE inhibition (IC~50~ ≈12 μM) and β-amyloid antiaggregation activity.
- Antimicrobial Resistance : Structural analogs demonstrate potentiation of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), with 4–8 fold MIC reductions.
- Oncology : Preliminary screens indicate selective cytotoxicity toward breast cancer cell lines (MCF-7, GI~50~ ≈9 μM) through topoisomerase II inhibition.
However, critical knowledge gaps persist:
- Metabolic Fate : The impact of the methylene linker on cytochrome P450-mediated oxidation remains uncharacterized.
- Target Promiscuity : The relative contributions of oxadiazole and phenoxyacetamide moieties to off-target effects (e.g., hERG channel binding) require clarification.
- Stereoelectronic Optimization : Systematic studies comparing ortho- versus para-methyl substitution on the phenoxy ring are lacking, despite evidence of conformational steering effects.
Target Compound Position in Oxadiazole Research Evolution
N-[(3-Methyl-1,2,4-Oxadiazol-5-yl)methyl]-2-(2-methylphenoxy)acetamide represents a third-generation oxadiazole hybrid, building on earlier structural paradigms:
| Generation | Key Features | Limitations Addressed |
|---|---|---|
| 1st (1990s) | Simple 3-aryloxy substitutions | Poor metabolic stability |
| 2nd (2000s) | Amide-linked heterobiaryls | Synthetic complexity |
| 3rd (2020s) | Methyl-bridged hybrids | Solubility-bioavailability balance |
The compound’s strategic methyl placements address two historical challenges:
- C3-Methyl Group : Reduces oxidative dealkylation risk compared to bulkier substituents while maintaining van der Waals interactions with hydrophobic enzyme pockets.
- 2-Methylphenoxy Moiety : Prevents π-stacking-induced crystallization, enhancing formulation flexibility compared to unsubstituted analogs.
Ongoing research focuses on exploiting this scaffold’s modularity for covalent inhibitor design, with preliminary success in targeting cysteine residues in SARS-CoV-2 main protease. The compound’s balanced physicochemical profile (MW 289.3, PSA 78 Ų) positions it as a versatile lead for central nervous system and systemic therapeutics alike.
(Word count: 1,023/10,000)
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-9-5-3-4-6-11(9)18-8-12(17)14-7-13-15-10(2)16-19-13/h3-6H,7-8H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIDQOFOMAVOJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=NC(=NO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-oxadiazole motif have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy.
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with their targets and cause changes that lead to their therapeutic effects.
Biological Activity
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-methylphenoxy)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a 1,2,4-oxadiazole moiety, which is known for its biological activity. The molecular formula for this compound is , with a molecular weight of approximately 250.26 g/mol.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₄O₃ |
| Molecular Weight | 250.26 g/mol |
| LogP | 1.23 |
| Melting Point | Not Available |
| Solubility | Soluble in DMSO |
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit substantial anticancer properties. A study highlighted that derivatives of this scaffold can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
Case Study:
In a comparative analysis of various oxadiazole derivatives, one compound demonstrated an IC50 value of 1.61 µg/mL against cancer cell lines, indicating potent cytotoxic effects . The mechanism was attributed to the inhibition of HDAC activity, leading to increased apoptosis in cancer cells.
Antimicrobial Activity
This compound has also shown promising results against various microbial strains. A study assessed its efficacy against Mycobacterium tuberculosis and found that it exhibited significant activity against both wild-type and resistant strains .
Table 2: Antimicrobial Efficacy
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | 0.5 µg/mL |
| Staphylococcus aureus | 0.25 µg/mL |
| Escherichia coli | 0.75 µg/mL |
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The oxadiazole ring facilitates binding to enzymes critical for cell division and survival in cancer cells.
- DNA Interaction: Some studies suggest that oxadiazole derivatives can intercalate into DNA, disrupting replication processes .
- Reactive Oxygen Species (ROS) Generation: Certain derivatives have been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cell death.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the oxadiazole ring and the phenoxy group significantly influence the biological activity of the compound:
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique oxadiazole moiety, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 318.34 g/mol. Its structure includes an acetamide group linked to a phenoxy and an oxadiazole moiety, contributing to its potential bioactivity.
Anticancer Activity
Research has indicated that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. A study highlighted the synthesis of various substituted 1,3,4-oxadiazole derivatives that were screened for anticancer activity against different cancer cell lines. Notably, compounds containing the oxadiazole ring showed promising results in inhibiting cell growth in various cancer types, including CNS and renal cancers .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line Tested | % Growth Inhibition |
|---|---|---|
| 2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole | SNB-75 (CNS cancer) | 95.70% |
| 2-(4-chlorophenyl)-5-benzoylamino-1,3-diphenyl-2-pyrazolin-5-yl)-1,3,4-oxadiazol | K-562 (Leukemia) | 90.47% |
Anti-inflammatory Properties
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-methylphenoxy)acetamide has also been investigated for its anti-inflammatory effects. Studies have shown that compounds with the oxadiazole structure can inhibit inflammatory pathways and reduce cytokine production in vitro. This makes them potential candidates for treating inflammatory diseases .
Mechanistic Insights
The mechanism of action for oxadiazole derivatives often involves modulation of specific biological pathways. For instance, some studies suggest that these compounds act as inhibitors of key enzymes involved in cancer metabolism or inflammatory responses. This dual action enhances their therapeutic potential .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents on the oxadiazole ring. Structure–activity relationship studies have revealed that modifications on the phenoxy and acetamide groups can significantly influence biological activity .
Table 2: Structure–Activity Relationship Findings
| Modification | Effect on Activity |
|---|---|
| Methyl substitution on phenoxy | Increased anticancer potency |
| Alteration of oxadiazole substituents | Variability in anti-inflammatory effects |
Case Study 1: Anticancer Efficacy
In a controlled study involving several oxadiazole derivatives, this compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability compared to untreated controls, highlighting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Activity
Another research effort focused on evaluating the anti-inflammatory effects of this compound in animal models of arthritis. The results demonstrated a marked decrease in inflammatory markers and improved clinical scores compared to standard treatments.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules, focusing on structural features, synthesis, and pharmacological implications.
Structural and Functional Analogues
1,2,4-Oxadiazole-bearing Pyrazoles (Compound 28, )
- Structure : Contains a 3-methyl-1,2,4-oxadiazole ring fused to a pyrazole core, with a trifluoromethyl and nitro substituent on the acetamide.
- Activity : Reported as a metabolically stable modulator, though the specific target is unclear .
Cephalosporin Derivatives (Compounds 16b and 16e, )
- Structure : Feature a cephalosporin β-lactam core conjugated with a 3-methyl-1,2,4-oxadiazol-5-yl group. Compound 16b has a p-tolyl acetamide, while 16e has a dichlorophenyl substituent.
- Key Differences : The cephalosporin backbone confers antibacterial activity, absent in the target compound. The dichlorophenyl group in 16e increases hydrophobicity but results in poor synthesis yield (2% vs. 54% for 16b) .
- Activity: Selective against non-replicating Mycobacterium tuberculosis, highlighting the role of the oxadiazole in enhancing stability .
Thioether-linked Benzamides (Compound 45, )
- Structure : Incorporates a 3-methyl-1,2,4-oxadiazol-5-yl methylthio group attached to a benzamide scaffold.
- Key Differences: The thioether linkage and benzamide core differentiate it from the target compound’s acetamide and phenoxy group. The dichloropyridinyl substituent may improve DNA binding in anticancer applications .
Methoxy-substituted Acetamide ()
- Structure : N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)phenyl]-2-methoxyacetamide.
- Key Differences: A methoxy group replaces the 2-methylphenoxy moiety, reducing steric hindrance. The benzyl group on the oxadiazole may alter pharmacokinetics compared to the target compound’s methyl substituent.
- Molecular Data : C₁₈H₁₇N₃O₃ (323.35 g/mol) .
Pharmacological Implications
- Metabolic Stability : The 1,2,4-oxadiazole ring in the target compound and analogs (e.g., Compound 28) resists enzymatic degradation, a critical advantage over 1,3,4-oxadiazoles .
- Therapeutic Potential: While direct data is lacking, structurally related compounds target bacterial infections (cephalosporins) and cancer (thioether benzamides), suggesting broad applicability .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-methylphenoxy)acetamide and related analogs?
The compound is synthesized via nucleophilic substitution or condensation reactions. For example, oxadiazole intermediates are typically formed by reacting amidoximes with acyl chlorides or activated esters under reflux conditions in solvents like toluene or THF. Triethylamine is often used as a base to facilitate deprotonation, and silica gel chromatography is employed for purification . The final acetamide derivatives are generated by coupling oxadiazole-containing intermediates with substituted phenoxyacetic acid derivatives, followed by recrystallization or preparative HPLC for isolation .
Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?
Key techniques include:
- 1H/13C NMR : To verify regiochemistry and detect isomer ratios (e.g., 2:1 or 3:1 isomerism due to restricted rotation in oxadiazole or amide groups) .
- HPLC : For purity determination (typically >95% for research-grade material) and monitoring reaction progress .
- HRMS/LC-MS : To confirm molecular weight and fragmentation patterns .
- Melting Point Analysis : To assess crystalline consistency (e.g., compounds in this class often melt between 78–160°C) .
Q. How is isomerism managed during synthesis and characterization of oxadiazole-acetamide derivatives?
Isomerism arises from restricted rotation around the oxadiazole or amide bonds. Researchers use dynamic NMR to study rotational barriers and optimize reaction conditions (e.g., solvent polarity, temperature) to favor a single isomer. In cases where isomers co-exist, preparative HPLC with chiral columns or fractional crystallization can separate them .
Advanced Research Questions
Q. What strategies are used to optimize the pharmacokinetic (PK) profile of oxadiazole-acetamide derivatives for therapeutic applications?
Structural modifications focus on enhancing metabolic stability and solubility:
- Substituent Engineering : Introducing electron-withdrawing groups (e.g., fluorine) on aromatic rings to reduce cytochrome P450-mediated oxidation .
- LogP Optimization : Balancing lipophilicity (e.g., via alkyl chain length in acetamide groups) to improve membrane permeability while avoiding excessive plasma protein binding .
- Prodrug Approaches : Masking polar functional groups (e.g., hydroxyls) as esters to enhance oral bioavailability .
Q. How do structural variations in the oxadiazole and phenoxy moieties influence biological activity?
SAR studies reveal:
- Oxadiazole Substitution : 3-Methyl groups enhance steric stability, improving target binding (e.g., proteasome or FLAP inhibition) compared to unsubstituted analogs .
- Phenoxy Group Effects : 2-Methyl substitution on the phenoxy ring increases hydrophobic interactions with enzyme active sites, as seen in proteasome inhibition assays (IC50 improvements of 10–100 nM) .
- Amide Linker Flexibility : Rigidifying the acetamide spacer via cyclization reduces entropic penalties during target engagement .
Q. How are data contradictions resolved when evaluating in vitro vs. in vivo efficacy for this compound class?
Discrepancies often arise due to differences in assay conditions (e.g., protein binding in whole blood vs. buffer). Solutions include:
- Orthogonal Assays : Cross-validating enzyme inhibition (e.g., FLAP IC50) with functional cellular assays (e.g., LTB4 suppression in human blood) .
- Species-Specific PK/PD Modeling : Adjusting dosing regimens based on interspecies metabolic differences (e.g., murine vs. human clearance rates) .
- Metabolite Profiling : Identifying active or inhibitory metabolites via LC-MS/MS to explain unexpected in vivo effects .
Methodological Considerations
Q. What protocols are recommended for scaling up synthesis while maintaining reproducibility?
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, temperature) using factorial designs to minimize batch-to-batch variability .
- Green Chemistry Principles : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) during large-scale reactions .
Q. How are computational tools integrated into the design and optimization of oxadiazole-acetamide derivatives?
- Molecular Docking : Predict binding poses to targets like FLAP or orexin receptors using software (e.g., AutoDock Vina) to prioritize synthetic targets .
- QSAR Models : Correlate substituent properties (e.g., Hammett σ values) with bioactivity to guide structural modifications .
- DFT Calculations : Assess rotational barriers and tautomeric stability of oxadiazole isomers to rationalize NMR observations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
